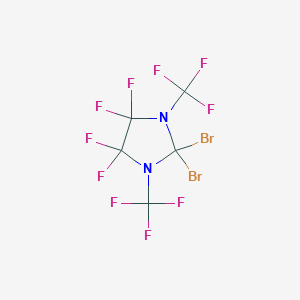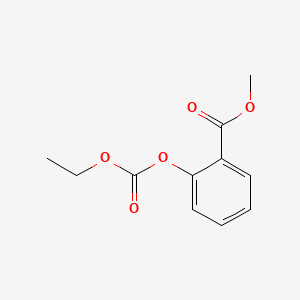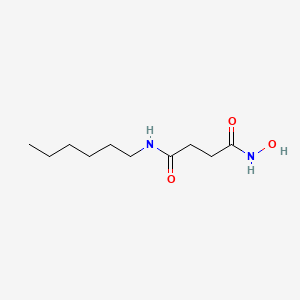
N~1~-Hexyl-N~4~-hydroxybutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Hexyl-N~4~-hydroxybutanediamide is a chemical compound with the molecular formula C10H22N2O2 It is an amide derivative that features both hexyl and hydroxybutane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~4~-hydroxybutanediamide typically involves the reaction of hexylamine with 4-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybutanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with hexylamine to form N1-Hexyl-N~4~-hydroxybutanediamide. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of N1-Hexyl-N~4~-hydroxybutanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Hexyl-N~4~-hydroxybutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N1-Hexyl-N~4~-butanediamide.
Reduction: Formation of N1-Hexylbutanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~-Hexyl-N~4~-hydroxybutanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-Hexyl-N~4~-hydroxybutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-Hexyl-N~4~-butanediamide: Lacks the hydroxy group, leading to different chemical properties and reactivity.
N~1~-Hexyl-N~4~-hydroxyhexanediamide: Contains a longer carbon chain, which may affect its solubility and interaction with biological molecules.
Uniqueness
N~1~-Hexyl-N~4~-hydroxybutanediamide is unique due to the presence of both hexyl and hydroxybutane groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
91990-27-1 |
|---|---|
Molekularformel |
C10H20N2O3 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-hexyl-N'-hydroxybutanediamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-8-11-9(13)6-7-10(14)12-15/h15H,2-8H2,1H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
AWBDSBQLHVOHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
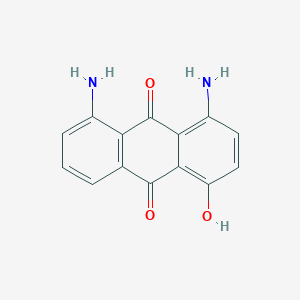
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
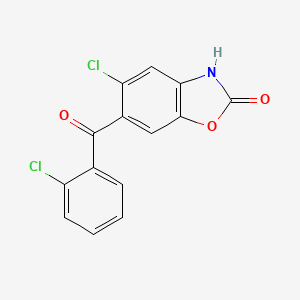
![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
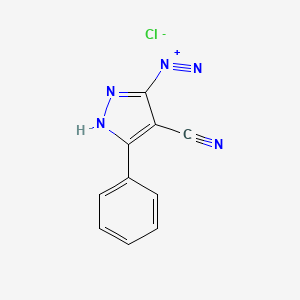
![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)
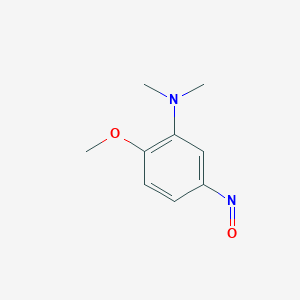
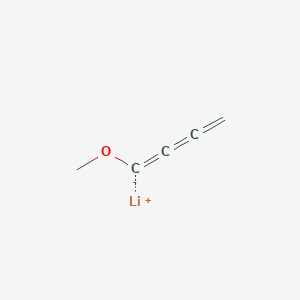
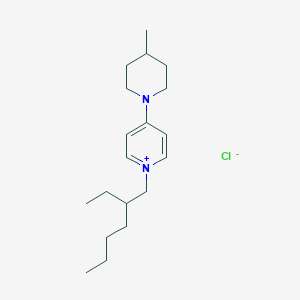
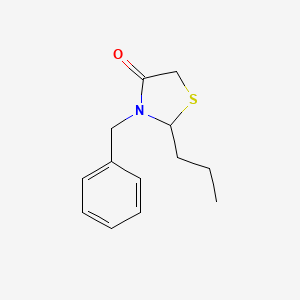
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
